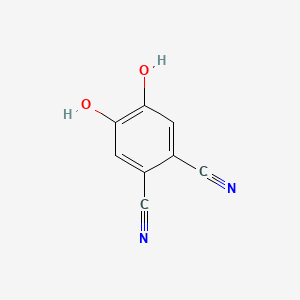

4,5-Dihydroxyphthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFFYWYKQYCONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349165 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300853-66-1 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dihydroxyphthalonitrile from Pyrocatechol

This guide provides a comprehensive overview of the synthetic pathway to 4,5-dihydroxyphthalonitrile, a crucial precursor for the development of advanced materials, particularly phthalocyanines. The synthesis commences from the readily available starting material, pyrocatechol. We will delve into the strategic considerations behind the multi-step synthesis, the underlying reaction mechanisms, detailed experimental protocols, and the critical safety measures required.

Introduction and Strategic Overview

This compound is a highly valuable aromatic dinitrile due to its vicinal dihydroxy and dicyano functionalities. These groups provide reactive sites for further chemical transformations, making it an essential building block for constructing complex macrocyclic compounds like phthalocyanines.[1][2][3][4][5] Phthalocyanines derived from this precursor exhibit unique electronic and optical properties, rendering them suitable for applications in dye-sensitized solar cells, photodynamic therapy, and as advanced pigments.[6][7]

The direct functionalization of pyrocatechol to introduce two cyano groups is challenging. The electron-rich nature of the pyrocatechol ring makes it highly susceptible to oxidation and uncontrolled side reactions under the harsh conditions often required for direct cyanation.[8][9] Therefore, a robust, multi-step synthetic strategy is employed, which involves:

-

Protection of the reactive hydroxyl groups to prevent unwanted side reactions.

-

Halogenation of the aromatic ring to introduce leaving groups.

-

Cyanation to replace the halogens with the desired nitrile functionalities.

-

Deprotection to regenerate the hydroxyl groups and yield the final product.

This strategic approach ensures high regioselectivity and good overall yield, providing a reliable route to high-purity this compound.[6][10]

Overall Synthetic Workflow

The synthesis follows a logical progression from the starting material to the final product through several key intermediates.

Caption: Synthetic workflow for this compound.

Reaction Mechanisms and Scientific Rationale

Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Protection of Hydroxyl Groups

The phenolic hydroxyl groups of pyrocatechol are acidic and easily oxidized. They are also strongly activating, which can lead to over-halogenation or other side reactions. To circumvent this, the hydroxyl groups are protected by converting them into a more stable functional group, typically a cyclic ketal using acetone to form 2,2-dimethyl-1,3-benzodioxole.[6][10] This protection strategy is efficient and the ketal is stable under the conditions of the subsequent bromination and cyanation steps, yet can be easily removed under acidic conditions.

Step 2: Electrophilic Aromatic Bromination

With the hydroxyl groups protected, the aromatic ring can be selectively brominated at the 4 and 5 positions. The protected diol group is an ortho-, para-director, strongly activating the ring for electrophilic aromatic substitution. The reaction with bromine proceeds readily to yield the dibrominated product.[10][11]

Step 3: Nucleophilic Aromatic Cyanation

The bromine atoms introduced in the previous step serve as excellent leaving groups for a nucleophilic aromatic substitution reaction. The Rosenmund-von Braun reaction is a classic method for this transformation, typically employing a copper(I) cyanide salt.[10] The copper catalyst facilitates the displacement of the bromide ions by cyanide ions, leading to the formation of the dinitrile. The use of a less toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a modern, safer alternative.[12]

Step 4: Deprotection

The final step is the removal of the protecting group to yield this compound. This is typically achieved by acid-catalyzed hydrolysis, which cleaves the cyclic ketal and regenerates the vicinal dihydroxy functionality.[10]

Reaction Mechanism Diagram

Caption: Key mechanisms in the synthesis pathway.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis reported by Ivanov et al. (2001).[10] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Hazards |

| Pyrocatechol | C₆H₆O₂ | 110.11 | 120-80-9 | Toxic, Irritant |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Flammable, Irritant |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | 1314-56-3 | Corrosive |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly Toxic, Corrosive |

| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Highly Toxic |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 872-50-4 | Irritant, Teratogen |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

Step 1: Synthesis of 2,2-Dimethyl-1,3-benzodioxole

-

To a stirred mixture of pyrocatechol (e.g., 0.5 mol) and phosphorus pentoxide (e.g., 0.1 mol) in a round-bottom flask, add acetone (e.g., 1.5 mol) dropwise at room temperature.

-

After the addition is complete, stir the mixture for 3 hours at room temperature.

-

Pour the reaction mixture into a cold aqueous solution of sodium hydroxide (10%).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water, dry over anhydrous calcium chloride, and remove the solvent by rotary evaporation.

-

Distill the residue under reduced pressure to obtain pure 2,2-dimethyl-1,3-benzodioxole.

Step 2: Synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole

-

Dissolve the 2,2-dimethyl-1,3-benzodioxole (e.g., 0.1 mol) in a suitable solvent like chloroform or acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of bromine (e.g., 0.2 mol) in the same solvent dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain the pure dibrominated intermediate.

Step 3: Synthesis of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine the 5,6-dibromo-2,2-dimethyl-1,3-benzodioxole (e.g., 0.05 mol) and copper(I) cyanide (e.g., 0.11 mol).

-

Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Heat the reaction mixture to reflux (approximately 180-190 °C) under a nitrogen atmosphere and maintain for 6-8 hours.

-

Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Stir for 1 hour, then extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

Dissolve the 2,2-dimethyl-1,3-benzodioxole-5,6-dicarbonitrile (e.g., 0.02 mol) in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the solution at reflux for 2-3 hours to effect deprotection.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Product Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 2,2-Dimethyl-1,3-benzodioxole | ~94% | Liquid | ¹H NMR: δ 1.67 (s, 6H), 6.98 (s, 2H) |

| Dibrominated Intermediate | ~85% | 91-92 | ¹H NMR: δ 1.68 (s, 6H), 7.23 (s, 2H) |

| Dicyanated Intermediate | ~36% | 167-168 | IR (cm⁻¹): 2230 (CN); ¹H NMR: δ 1.67 (s, 6H), 7.03 (s, 2H) |

| This compound | ~90% | 245-247 (dec.) | IR (cm⁻¹): 3300-3500 (OH), 2225 (CN); MS (m/z): 160 [M]⁺ |

Yields and data are based on values reported in the literature and may vary.[10]

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Pyrocatechol: Is toxic if swallowed or in contact with skin. Handle with chemical-resistant gloves and safety glasses.

-

Bromine: Is highly corrosive and toxic. All manipulations must be carried out in a fume hood. Use a syringe or cannula for transfers. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.

-

Copper(I) Cyanide: Is extremely toxic if ingested, inhaled, or absorbed through the skin. It can release toxic hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a fume hood, wearing appropriate gloves and respiratory protection.

-

Solvents: Many solvents used are flammable and/or irritants. Avoid open flames and ensure adequate ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

References

-

Ivanov, A. V., Svinareva, P. A., Tomilova, L. G., & Zefirov, N. S. (2001). Synthesis of this compound. Russian Chemical Bulletin, 50(5), 919–920. [Link]

-

ResearchGate. (n.d.). Synthesis of this compound. Request PDF. [Link]

-

Adetoro, A., et al. (2010). Bromate ion oxidation of Pyrocatechol Violet in aqueous hydrochloric acid: Kinetics and mechanism. Scholars Research Library. [Link]

-

Taşkıran, D. T., & Şahin, Z. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Turkish Journal of Chemistry. [Link]

-

Semantic Scholar. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

-

TÜBİTAK Academic Journals. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

-

ResearchGate. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

-

MDPI. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Wiley Online Library. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

-

PubMed. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research. [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

-

National Center for Biotechnology Information. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances. [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. [Link]

Sources

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. "Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular" by DERYA TOPKAYA TAŞKIRAN, ZEYNEL ŞAHİN et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of this compound - Lookchem [lookchem.com]

- 11. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 12. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-dihydroxyphthalonitrile CAS number and properties

An In-depth Technical Guide to 4,5-Dihydroxyphthalonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document delineates its fundamental physicochemical properties, including its definitive CAS number, molecular structure, and computed properties. A significant focus is placed on a detailed, field-proven synthesis protocol, beginning from the readily available precursor, catechol. The rationale behind each synthetic step is explained to provide researchers with a deeper mechanistic understanding. Furthermore, the guide explores the principal applications of this compound, primarily its role as a precursor in the synthesis of functional organic materials such as phthalocyanine dyes, pigments, and derivatives with potential in drug development and materials science.[1][2] Safety, handling, and storage protocols are also outlined to ensure safe laboratory practice. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development and materials science.

Introduction

Phthalonitriles, aromatic compounds characterized by two adjacent cyano groups on a benzene ring, are a cornerstone of modern synthetic chemistry.[1] Their utility stems from the reactive nature of the nitrile groups, which serve as versatile handles for constructing complex molecular architectures.[1] Within this class of compounds, this compound (DHPN) emerges as a particularly valuable building block.

The strategic placement of two hydroxyl groups on the phthalonitrile backbone significantly enhances its chemical versatility. These hydroxyl moieties can act as reactive sites for further functionalization, enabling the fine-tuning of properties like solubility, aggregation, and electronic characteristics in the resulting downstream products.[3][4] This makes this compound an indispensable precursor for a wide range of advanced materials, most notably phthalocyanines. Phthalocyanines derived from DHPN are investigated for applications ranging from high-performance pigments and industrial catalysts to advanced therapeutic agents in photodynamic therapy (PDT) and novel materials for organic electronics.[2][5][6] This guide offers an in-depth exploration of its synthesis, properties, and critical role in these innovative fields.

Physicochemical and Spectral Properties

A thorough understanding of a compound's properties is fundamental to its application. This section details the key identifiers and characteristics of this compound.

Chemical Identification

The definitive Chemical Abstracts Service (CAS) number for this compound is 300853-66-1 .[2][7] It is crucial to distinguish this from related compounds, such as its chlorinated analog, 4,5-dichloro-3,6-dihydroxy-phthalonitrile (CAS No. 4640-41-9).[3][8][9]

Core Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 300853-66-1 | [2][7] |

| Molecular Formula | C₈H₄N₂O₂ | [2][7] |

| Molecular Weight | 160.13 g/mol | [2][7] |

| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarbonitrile | [7] |

| Synonyms | 4,5-Dihydroxy-1,2-benzenedicarbonitrile | [7] |

| Canonical SMILES | C1=C(C(=C(C=C1C#N)C#N)O)O | [7] |

| InChI Key | YOFFYWYKQYCONO-UHFFFAOYSA-N | [7] |

Spectral Data Insights

While comprehensive experimental spectra are best obtained on a specific sample, the structural features of this compound allow for an expert prediction of its key spectral characteristics.

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show two primary signals. The two aromatic protons on the benzene ring would appear as a singlet due to the molecule's symmetry. The two hydroxyl protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The ¹³C NMR spectrum would provide confirmation of the carbon skeleton. Distinct signals are expected for the nitrile carbons (-C≡N), the hydroxyl-bearing aromatic carbons (C-OH), and the proton-bearing aromatic carbons (C-H).[10] The symmetry of the molecule would result in four unique carbon signals.

-

FT-IR: The infrared spectrum is a powerful tool for identifying key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl groups (typically a broad band around 3200-3500 cm⁻¹), the C≡N stretch of the nitrile groups (a sharp, medium-intensity band around 2220-2240 cm⁻¹), and C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region).

-

UV-Vis: The electronic absorption spectrum, typically recorded in a solvent like ethanol or DMSO, is expected to show absorption bands in the UV region characteristic of the substituted benzene chromophore.[11][12]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound has been efficiently achieved from catechol (pyrocatechol), an inexpensive and readily available starting material.[13][14] The following protocol is based on established literature, with added insights into the causality behind each step.

Synthesis Workflow from Catechol

The overall transformation from catechol to this compound involves a four-step sequence: protection, bromination, cyanation, and deprotection.[13][14] This strategic pathway ensures high yields by preventing side reactions at the sensitive hydroxyl groups.

Caption: A workflow diagram illustrating the four-step synthesis of this compound from catechol.

Detailed Experimental Protocol

This protocol is adapted from the method reported by Ivanov et al.[13]

Step 1: Protection of Catechol

-

Rationale: The acidic hydroxyl groups of catechol would interfere with the subsequent bromination and cyanation reagents. Protecting them as a cyclic ketal (an acetonide) renders them inert to the reaction conditions.

-

Procedure:

-

To a solution of catechol in acetone, add phosphorus trichloride (PCl₃) dropwise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by pouring it into a cold, dilute solution of sodium hydroxide.

-

Extract the product, 2,2-dimethyl-1,3-benzodioxole, with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected catechol.

-

Step 2: Bromination

-

Rationale: N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is an effective and selective electrophilic brominating agent for the activated aromatic ring.

-

Procedure:

-

Dissolve the protected catechol from Step 1 in DMF.

-

Add NBS portion-wise to the solution, maintaining the temperature below 30°C.

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash with water, and recrystallize the solid from ethanol to obtain pure 4,5-dibromo-2,2-dimethyl-1,3-benzodioxole.

-

Step 3: Cyanation (Rosenmund-von Braun Reaction)

-

Rationale: This classic reaction substitutes the aryl bromides with nitrile groups using copper(I) cyanide. The high temperature and polar aprotic solvent (DMF) are necessary to facilitate this nucleophilic substitution.

-

Procedure:

-

Combine the dibrominated product from Step 2 with copper(I) cyanide (CuCN) in DMF.

-

Heat the mixture under reflux (typically 140-150°C) for several hours, monitoring the reaction progress by TLC.

-

After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to yield 2,2-dimethyl-1,3-benzodioxole-4,5-dicarbonitrile.

-

Step 4: Deprotection

-

Rationale: Acid-catalyzed hydrolysis effectively cleaves the acetal protecting group, regenerating the hydroxyl functionalities without affecting the nitrile groups.

-

Procedure:

-

Dissolve the dinitrile product from Step 3 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Heat the solution at a moderate temperature (e.g., 80-90°C) for 1-2 hours.

-

Cool the mixture and pour it into ice water to precipitate the final product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum to obtain pure this compound. The reported yield for this final deprotection step is high, often around 90%.[13]

-

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-growth areas of chemical science.

Core Precursor for Phthalocyanines

The primary application of DHPN is in the synthesis of phthalocyanines (Pcs).[2] This involves a template-driven cyclotetramerization reaction where four molecules of the phthalonitrile precursor condense around a central metal ion.[3]

-

Mechanism: The reaction is typically performed at high temperatures in the presence of a metal salt (e.g., ZnCl₂, CoCl₂). The nitrile groups coordinate with the metal, which acts as a template, guiding the four molecules to form the characteristic 18-π electron macrocyclic system of the phthalocyanine.

-

Significance: The hydroxyl groups on the periphery of the resulting phthalocyanine can be used for further modification. For example, they can be alkylated to improve solubility in organic solvents—a common challenge in phthalocyanine chemistry—or used as anchoring points to attach the molecule to surfaces or other molecules, which is critical for creating sensors or dye-sensitized solar cells.[14][15][16]

Caption: Conversion of this compound into a metallophthalocyanine via cyclotetramerization.

Applications in Drug Development and Materials Science

The broader class of phthalonitrile derivatives and the phthalocyanines they form have significant potential in biomedical and materials science fields.

-

Photodynamic Therapy (PDT): Metallophthalocyanines are excellent photosensitizers.[6] Upon activation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death, a mechanism used to target and destroy cancer cells.[6][17] The hydroxyl groups of DHPN-derived Pcs can be conjugated to targeting moieties to improve tumor specificity.

-

Antimicrobial Agents: Phthalonitrile-based compounds are being explored for their antimicrobial properties, contributing to the development of new antibiotics to combat resistant strains.[1]

-

Organic Electronics: The extended π-conjugated system of phthalocyanines gives them useful semiconductor properties.[5] Derivatives of DHPN are investigated for use in organic light-emitting diodes (OLEDs), thin-film transistors, and chemical sensors.[2][5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) is not widely available, guidelines can be established based on the hazards of related chemical classes (aromatic nitriles and phenols).

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact.[18][19] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles. Aromatic nitriles can be toxic if inhaled or ingested.[18][19] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate potential irritation from fine particles.[18] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. | To remove any residual compound.[18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To prevent degradation from moisture and air.[19] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To avoid potentially vigorous or hazardous reactions.[19] |

Conclusion

This compound is a high-value chemical intermediate whose strategic design—combining the reactive nitrile functions of the phthalonitrile core with the versatile hydroxyl groups—makes it a powerful tool for synthetic chemists. Its efficient synthesis from catechol provides a reliable route to this precursor. Its primary role as a building block for functionalized phthalocyanines continues to drive innovation in fields ranging from advanced materials and organic electronics to targeted cancer therapies. As research progresses, the demand for high-purity this compound is expected to grow, solidifying its importance in the landscape of modern chemical science.

References

- LookChem. Synthesis of this compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Phthalonitrile: A Crucial Intermediate in Pharmaceutical Synthesis and Healthcare. [Link]

- MySkinRecipes. This compound. [Link]

- PubChem. This compound | C8H4N2O2 | CID 643390. [Link]

- Pharmaffiliates. CAS No : 4640-41-9 | Product Name : 4,5-Dichloro-3,6-dihydroxyphthalonitrile. [Link]

- ResearchGate. Synthesis of this compound | Request PDF. [Link]

- National Center for Biotechnology Information (PMC). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. [Link]

- National Center for Biotechnology Information (PMC). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

- Royal Society of Chemistry. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. [Link]

- Semantic Scholar. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

- ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Hydroxyphthalonitrile in Pigment and Dye Manufacturing. [Link]

- National Center for Biotechnology Information (PMC). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

- SpectraBase. 3,6-Dihydroxyphthalonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

- Carl ROTH. Safety Data Sheet: 4',5,7-Trihydroxyflavan. [Link]1N2Q4MDc4YmY4N2E)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | 4640-41-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H4N2O2 | CID 643390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-dichloro-3,6-dihydroxy-phthalonitrile | 4640-41-9 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of this compound - Lookchem [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4,5-Dihydroxyphthalonitrile in Organic Solvents

Executive Summary: 4,5-Dihydroxyphthalonitrile is a pivotal precursor in the synthesis of advanced materials, including phthalocyanine dyes and functional polymers. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and application viability. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility, offers a predicted solubility profile across various solvent classes, and details robust experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and materials scientists to facilitate informed solvent selection and streamline workflows involving this versatile compound.

Introduction to this compound

This compound, with the molecular formula C₈H₄N₂O₂, is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (-C≡N) groups and two adjacent hydroxyl (-OH) groups.[1] Its structure makes it a valuable building block, particularly for the templated synthesis of phthalocyanine macrocycles, where four molecules condense to form a large, conjugated system.[2] The success of these syntheses, as well as subsequent purification and characterization, is fundamentally dependent on the ability to dissolve the molecule in an appropriate solvent. Understanding the interplay between the solute's structure and the solvent's properties is paramount for optimizing experimental outcomes.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

Molecular Structure Analysis: The this compound molecule possesses distinct regions of high polarity.

-

Hydrogen Bond Donors: The two phenolic hydroxyl (-OH) groups are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the nitrogen atoms of the cyano groups act as hydrogen bond acceptors.

-

Dipole Moments: The cyano groups have strong dipole moments, contributing significantly to the molecule's overall polarity.

-

Aromatic System: The benzene ring provides a nonpolar, π-electron-rich surface that can engage in π-π stacking interactions.

This combination of a rigid aromatic core with multiple polar, hydrogen-bonding functional groups results in strong intermolecular forces within the solid-state crystal lattice. A suitable solvent must be capable of overcoming these forces by forming favorable solute-solvent interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₂ | PubChem[1] |

| Molecular Weight | 160.13 g/mol | PubChem[1] |

| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarbonitrile | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |

Table 1. Key Physicochemical Properties of this compound.

Diagram 1. Molecular features of this compound governing solubility.

Predicted and Observed Solubility Profile

3.1 Polar Aprotic Solvents This class of solvents, which includes Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile, is predicted to be the most effective. These solvents possess large dipole moments and can act as hydrogen bond acceptors, allowing them to effectively solvate both the polar functional groups and the aromatic ring of this compound.

-

Observations:

-

The cyanation of the precursor dibromide to form a related dinitrile is conducted in boiling DMF, indicating sufficient solubility for reaction.[2]

-

NMR spectra of this compound have been recorded in deuterated acetone ((CD₃)₂CO), confirming it is a viable solvent.[2]

-

DMSO is a powerful solvent for a wide range of polar organic molecules, including fragments used in screening, and is expected to readily dissolve this compound.[3]

-

3.2 Polar Protic Solvents Solvents like Methanol, Ethanol, and other short-chain alcohols can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for this compound. However, their polarity is generally lower than that of polar aprotic solvents like DMSO, which may result in slightly lower overall solubility.

-

Observations: While direct solubility data is sparse, related dihydroxy compounds often show good solubility in alcohols.[4] The solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., higher solubility in methanol than in butanol).

3.3 Chlorinated Solvents Dichloromethane (DCM) and Chloroform are less polar than the aforementioned classes. They lack hydrogen bonding capabilities but can engage in dipole-dipole interactions. It is predicted that this compound will have low to sparing solubility in these solvents.

-

Observations: NMR spectra for related precursors are sometimes taken in deuterated chloroform (CDCl₃), but the presence of two highly polar hydroxyl groups on the target molecule likely reduces its solubility in this solvent class.[5]

3.4 Nonpolar Solvents Nonpolar solvents such as Hexane, Toluene, and Diethyl Ether are incapable of forming the strong intermolecular interactions required to overcome the crystal lattice energy of this polar molecule. Therefore, this compound is predicted to be effectively insoluble in this class of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Strong dipole-dipole interactions and H-bond acceptance.[2][5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | H-bond donor and acceptor capability. |

| Chlorinated | Dichloromethane, Chloroform | Low / Sparingly Soluble | Weaker dipole-dipole interactions, no H-bonding. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lacks necessary polar interactions to solvate the molecule. |

Table 2. Predicted Solubility Profile of this compound.

Experimental Determination of Solubility

To move from prediction to empirical data, standardized laboratory protocols are essential. The following sections describe self-validating workflows for both rapid qualitative assessment and precise quantitative measurement.

4.1 Protocol for Qualitative Solubility Assessment This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent at ambient temperature.

| Step | Procedure | Observation & Interpretation |

| 1 | Add approximately 10-20 mg of this compound to a clean, dry test tube or small vial. | |

| 2 | Add the chosen solvent dropwise (e.g., 0.5 mL increments) up to a total volume of 2-3 mL. | |

| 3 | After each addition, cap the vial and agitate vigorously (e.g., vortex mixer) for 30-60 seconds. | |

| 4 | Visually inspect the mixture against a contrasting background. | Soluble: The solid completely disappears, forming a clear, homogeneous solution. Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved. Insoluble: The solid does not appear to dissolve at all. |

Table 3. Step-by-step methodology for qualitative solubility screening.

4.2 Protocol for Quantitative Solubility Measurement (Gravimetric Method) This protocol determines the equilibrium solubility of the compound in a solvent at a specific temperature.

| Step | Procedure | Causality & Best Practice |

| 1 | Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial. | Adding excess solute ensures that the solution reaches equilibrium saturation. |

| 2 | Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. | A constant temperature water bath or shaker is critical as solubility is temperature-dependent. |

| 3 | Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter (e.g., a syringe with a 0.45 µm PTFE filter). | Filtering is crucial to prevent transfer of any undissolved solid particles, which would artificially inflate the measured solubility. |

| 4 | Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a glass vial or aluminum pan). | The container must be chemically inert to the solvent. |

| 5 | Carefully evaporate the solvent under reduced pressure or in a fume hood with gentle heating. | Evaporation should be done slowly to prevent bumping and loss of the solid residue. |

| 6 | Once completely dry, place the container in a desiccator to cool to room temperature and then re-weigh it. | Cooling in a desiccator prevents the hygroscopic solid from absorbing atmospheric moisture. |

| 7 | Calculate the solubility (e.g., in mg/mL) by subtracting the initial mass of the container from the final mass and dividing by the volume of the supernatant taken. | Repeat the measurement at least three times to ensure reproducibility. |

Table 4. Detailed workflow for quantitative gravimetric solubility determination.

Diagram 2. Experimental workflow for solubility determination.

Practical Implications for Solvent Selection

-

Synthesis: For reactions like phthalocyanine formation, which often require high temperatures, a solvent with a high boiling point and high solubility for the starting material is essential. DMF and DMSO are excellent candidates.[6]

-

Purification (Recrystallization): An ideal recrystallization solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A polar protic solvent like ethanol or a mixed solvent system (e.g., acetone/water) could be effective.

-

Analytical Characterization: For techniques like NMR spectroscopy, the compound must be sufficiently soluble to yield a concentrated solution. Deuterated DMSO (DMSO-d₆) and deuterated acetone (acetone-d₆) are the most reliable choices for this compound.[2][7]

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding and strong dipole interactions. It exhibits high solubility in polar aprotic solvents (DMSO, DMF, acetone) and moderate to high solubility in polar protic solvents (alcohols). Conversely, it is effectively insoluble in nonpolar and chlorinated solvents. The provided experimental protocols offer robust and reliable methods for confirming these predictions and generating precise quantitative data to guide process development, purification, and analytical efforts in research and industrial settings.

References

-

Synthesis of this compound | Request PDF . (2025). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . (n.d.). pubs.acs.org. [Link]

-

This compound . (n.d.). PubChem. [Link]

-

Dai, Y., van Spronsen, J., Witkamp, G.-J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . PMC - NIH. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . (2021, January 13). Semantic Scholar. [Link]

-

Shcherbachenko, M., Dossetter, A. G., & Tetko, I. V. (2021). DMSO Solubility Assessment for Fragment-Based Screening . PMC - NIH. [Link]

-

Synthesis of Monosubstituted Derivatives of 4,5-Dichlorophthalonitrile in a DMF–Water System | Request PDF . (2025). ResearchGate. [Link]

-

Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K | Request PDF . (2025). ResearchGate. [Link]

-

More, A. A., Gaikwad, S. M., & Koli, A. R. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing . PMC - NIH. [Link]

-

Synthesis of this compound . (n.d.). LookChem. [Link]

-

Polymer Solubility Index . (n.d.). Jordi Labs. [Link]

Sources

- 1. This compound | C8H4N2O2 | CID 643390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound - Lookchem [lookchem.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | 4640-41-9 | Benchchem [benchchem.com]

- 7. chem.washington.edu [chem.washington.edu]

A Comprehensive Spectroscopic Guide to 4,5-Dihydroxyphthalonitrile for Advanced Research Applications

Abstract

4,5-Dihydroxyphthalonitrile (C₈H₄N₂O₂) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of advanced functional materials such as phthalocyanines and porphyrazines.[1][2] The precise arrangement of its electron-donating hydroxyl groups and electron-withdrawing nitrile moieties on the aromatic core imparts unique electronic properties that are critical for applications in dyes, sensors, and nonlinear optics. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, chemists, and materials scientists, this document synthesizes experimental data with theoretical principles to offer a robust framework for the characterization and quality control of this versatile molecule. Methodologies for data acquisition are detailed to ensure reproducibility and adherence to the highest standards of scientific integrity.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are foundational to understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted with two adjacent cyano (-C≡N) groups at positions 1 and 2, and two hydroxyl (-OH) groups at positions 4 and 5. This symmetrical substitution pattern simplifies spectral interpretation, particularly in NMR spectroscopy.

Molecular Structure Diagram

Caption: IUPAC numbering of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarbonitrile | PubChem[3] |

| Molecular Formula | C₈H₄N₂O₂ | PubChem[3] |

| Molecular Weight | 160.13 g/mol | PubChem[3] |

| CAS Number | 300853-66-1 | PubChem[3] |

| Appearance | Colorless powder | Ivanov et al. (2001)[4] |

| Melting Point | 114–115 °C | Ivanov et al. (2001)[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The molecule's C₂ᵥ symmetry results in a simplified spectrum, providing unambiguous evidence of its constitution.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, two distinct signals are expected: one for the aromatic protons and one for the hydroxyl protons.

¹H NMR Data Solvent: Acetone-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.38 | Singlet (s) | 2H | Ar-H (H-3, H-6) | Ivanov et al. (2001)[4] |

| 9.96 | Broad Singlet (br. s) | 2H | OH | Ivanov et al. (2001)[4] |

Interpretation:

-

Aromatic Protons (H-3, H-6): The presence of a single peak at 7.38 ppm for two protons confirms the chemical equivalence of the protons at the C-3 and C-6 positions.[4] This equivalence is a direct consequence of the molecule's symmetry.

-

Hydroxyl Protons (-OH): The signal at 9.96 ppm is a broad singlet, characteristic of acidic phenolic protons.[4] The broadness arises from chemical exchange with residual water in the solvent and hydrogen bonding. Its downfield shift is indicative of protons attached to an electronegative oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. Due to symmetry, only four distinct carbon signals are observed for the eight carbon atoms in the molecule.

¹³C NMR Data Solvent: Acetone-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale | Reference | | :--- | :--- | :--- | :--- | :--- | | 107.9 | C-1, C-2 | Carbons bearing the nitrile groups. Shielded relative to C-3/C-6. | Ivanov et al. (2001)[4] | | 116.8 | -C ≡N | Characteristic chemical shift for nitrile carbons. | Ivanov et al. (2001)[4] | | 120.7 | C-3, C-6 | Aromatic carbons bonded to hydrogen. | Ivanov et al. (2001)[4] | | 151.7 | C-4, C-5 | Carbons bearing the hydroxyl groups. Significantly deshielded by the electronegative oxygen. | Ivanov et al. (2001)[4] |

Interpretation:

-

Symmetry: The observation of only four signals confirms the molecule's symmetry, where C-1/C-2, C-3/C-6, C-4/C-5, and the two nitrile carbons are chemically equivalent pairs.

-

Substituent Effects: The carbon atoms directly attached to the electron-donating hydroxyl groups (C-4, C-5) are the most deshielded (furthest downfield) at 151.7 ppm. Conversely, the carbons bearing the electron-withdrawing nitrile groups (C-1, C-2) appear at 107.9 ppm. The nitrile carbons themselves have a characteristic shift at 116.8 ppm.[4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated acetone (acetone-d₆). The choice of solvent is critical; acetone-d₆ is suitable for dissolving the compound and has a well-defined residual solvent peak for referencing.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[5]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024-4096 scans, as the natural abundance of ¹³C is low (~1.1%).[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of acetone-d₆ (δ = 2.05 ppm for ¹H, δ = 29.84 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Medium, Sharp | Aromatic C-H |

| 2240 - 2220 | C≡N stretch | Strong, Sharp | Nitrile (-CN) |

| 1620 - 1580 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1520 - 1470 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Strong | Phenolic C-O |

Interpretation Rationale:

-

-OH Group: The most prominent feature is expected to be a strong, broad band in the 3500-3200 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group.

-

-C≡N Group: A sharp and strong absorption between 2240-2220 cm⁻¹ is definitive for the nitrile functional group.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic Ring: The presence of the benzene ring will give rise to several bands: sharp C-H stretching vibrations just above 3000 cm⁻¹, and two or more C=C stretching bands in the 1620-1470 cm⁻¹ "fingerprint" region.[8][9]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Initiate the scan.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks corresponding to the key functional groups.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The substituted benzene ring in this compound acts as a chromophore.

Expected Electronic Transitions

The UV-Vis spectrum is expected to be dominated by π → π* transitions characteristic of substituted aromatic systems. The presence of both auxochromic (-OH) and electron-withdrawing (-CN) groups will influence the position and intensity of the absorption maxima (λ_max). One would anticipate two main absorption bands:

-

E2-band: A strong absorption band, typically between 230-270 nm, arising from π → π* transitions of the benzene ring.

-

B-band: A weaker, more structured band at longer wavelengths, typically >270 nm, which is also a π → π* transition but is formally forbidden by symmetry in unsubstituted benzene. The substitution pattern of this compound removes this symmetry restriction, making this band more prominent.

The hydroxyl groups, acting as powerful auxochromes, are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted phthalonitrile.

Experimental Protocol for UV-Vis Data Acquisition

This workflow details the standard procedure for obtaining a solution-phase UV-Vis spectrum.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or acetonitrile are common choices.

-

Sample Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL).

-

Perform a serial dilution to obtain a final concentration where the maximum absorbance is within the optimal instrumental range (ideally 0.1 - 1.5 A.U.).

-

-

Instrument Calibration:

-

Fill a quartz cuvette with the pure solvent to be used for the sample.

-

Place the cuvette in the spectrometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse and fill the cuvette with the diluted sample solution.

-

Place the cuvette in the spectrometer and acquire the absorption spectrum over a range of at least 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

-

If the molar concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Conclusion

The spectroscopic profile of this compound is well-defined and serves as a reliable fingerprint for its structural verification. NMR spectroscopy provides definitive proof of the molecular framework, confirming the C₂ᵥ symmetry through the presence of four ¹³C signals and two ¹H signals. IR spectroscopy is invaluable for the rapid confirmation of essential functional groups, with the sharp nitrile stretch (~2230 cm⁻¹) and the broad hydroxyl stretch (~3350 cm⁻¹) being the most diagnostic features. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system, which is fundamental to the material's performance in optical applications. The protocols and reference data presented in this guide offer a comprehensive resource for scientists engaged in the synthesis, quality control, and application of this important chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ivanov, A. V., Svinareva, P. A., Tomilova, L. G., & Zefirov, N. S. (2001). Synthesis of this compound. Russian Chemical Bulletin, 50(5), 919–920. Available at: [Link]

-

ResearchGate. (2015). Synthesis of this compound. Request PDF. Retrieved from [Link]

-

Dumoulin, F. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Molecules, 28(8), 3538. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Bioregistry. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2012). 13C NMR metabolomics: applications at natural abundance. Metabolites, 2(1), 111–141. Available at: [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis spectra of complexes 4 (black curve), 5 (blue curve),.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 4-Nitrophthalonitrile, CoPc(NO2)4 and CoPc(NH2)4;.... Retrieved from [Link]

-

Pogonin, A. E., et al. (2021). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,6-Dihydroxyphthalonitrile. Retrieved from [Link]

Sources

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | 4640-41-9 | Benchchem [benchchem.com]

- 3. This compound | C8H4N2O2 | CID 643390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound - Lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cyberleninka.ru [cyberleninka.ru]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4,5-Dihydroxyphthalonitrile

Abstract

This technical guide provides a comprehensive overview of 4,5-dihydroxyphthalonitrile, a pivotal building block in the synthesis of advanced functional materials. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, spectroscopic profile, and reactivity. A detailed, field-proven synthetic protocol is presented, alongside an exploration of its significant applications, particularly in the development of phthalocyanine-based photosensitizers for photodynamic therapy and high-performance polymers. This guide aims to serve as an essential resource, bridging fundamental chemical principles with practical, application-oriented insights.

Introduction: The Strategic Importance of this compound

This compound, systematically named 4,5-dihydroxybenzene-1,2-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (-C≡N) groups and two adjacent hydroxyl (-OH) groups. This unique arrangement of electron-withdrawing nitrile groups and electron-donating hydroxyl groups on the catechol framework imparts a distinct reactivity profile, making it a highly valuable precursor in several advanced scientific fields.

Its primary significance lies in its role as a monomer for the synthesis of phthalocyanines, a class of macrocyclic compounds with exceptional thermal stability and unique photophysical properties. The hydroxyl functionalities of this compound offer reactive sites for further molecular elaboration, enabling the fine-tuning of the properties of the resulting phthalocyanines and polymers for specific applications. In the realm of drug development, this tunability is crucial for designing targeted photosensitizers for photodynamic therapy (PDT). In materials science, it allows for the creation of high-performance polymers with enhanced thermal and mechanical properties.

This guide will provide a detailed exploration of the molecular architecture of this compound, its synthesis, and its versatile applications, offering a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is central to its chemical behavior. The presence of both strong electron-withdrawing and electron-donating groups on the same aromatic ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

Core Molecular Attributes

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarbonitrile | [1] |

| Molecular Formula | C₈H₄N₂O₂ | [1] |

| Molecular Weight | 160.13 g/mol | [1] |

| CAS Number | 300853-66-1 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show two key signals: a singlet for the two aromatic protons and a broad singlet for the two hydroxyl protons. The chemical shift of the aromatic protons is influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework. Key signals include those for the nitrile carbons, the carbons bearing the hydroxyl groups, the aromatic CH carbons, and the carbons to which the nitrile groups are attached. For a related intermediate, 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole, the following shifts have been reported: δ 26.1 (CH₃), 110.1 (C-5, C-6), 112.5 (C-4, C-7), 115.7 (CN), 123.1 (C-2), and 151.3 (C-8, C-9)[2].

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretching of the nitrile groups (around 2220-2240 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region)[3].

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 160, corresponding to its molecular weight[2]. High-resolution mass spectrometry can be used to confirm the elemental composition.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The most common and effective route starts from the readily available and inexpensive catechol (pyrocatechol)[2][4]. This synthesis involves four key stages: protection of the hydroxyl groups, bromination of the aromatic ring, cyanation of the dibromide, and finally, deprotection to yield the target molecule.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound from catechol.

Detailed Experimental Protocol

This protocol is based on the method described by Ivanov et al.[2], with additional details for clarity and reproducibility.

Step 1: Protection of Hydroxyl Groups (Formation of 2,2-Dimethyl-1,3-benzodioxole)

-

To a stirred solution of catechol (11.0 g, 0.1 mol) in acetone (100 mL), add phosphorus trichloride (4.6 mL, 0.05 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into a cold aqueous solution of sodium carbonate (10%).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-benzodioxole as an oil. The reported yield is typically high, around 94%[2].

Step 2: Bromination of the Aromatic Ring (Formation of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole)

-

Dissolve 2,2-dimethyl-1,3-benzodioxole (15.0 g, 0.1 mol) in dimethylformamide (DMF) (100 mL).

-

Add N-bromosuccinimide (NBS) (35.6 g, 0.2 mol) in portions to the solution while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 5,6-dibromo-2,2-dimethyl-1,3-benzodioxole.

Step 3: Cyanation (Formation of 5,6-Dicyano-2,2-dimethyl-1,3-benzodioxole)

-

In a flask equipped with a reflux condenser and a nitrogen inlet, combine 5,6-dibromo-2,2-dimethyl-1,3-benzodioxole (3.08 g, 0.01 mol) and copper(I) cyanide (2.15 g, 0.024 mol).

-

Add dry DMF (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 150°C) and maintain for 6 hours.

-

Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride (10%).

-

Stir for 30 minutes to decompose the copper complex.

-

Extract the product with chloroform (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. The reported yield is around 36%[2].

Step 4: Deprotection (Formation of this compound)

-

Dissolve 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole (2.0 g, 0.01 mol) in a mixture of acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).

-

Heat the solution at 80°C for 4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., water or ethanol/water) will yield pure this compound. The reported yield for this step is approximately 90%[2].

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by its two functional groups: the hydroxyl groups and the nitrile groups.

Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups are acidic and can be deprotonated with a base. They readily undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions are crucial for modifying the solubility and other properties of the resulting phthalocyanines and polymers.

-

Etherification: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) yields the corresponding dialkoxy derivatives.

-

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) affords the diester derivatives[5].

Reactions of the Nitrile Groups

The adjacent nitrile groups are the key to the formation of the phthalocyanine macrocycle.

-

Cyclotetramerization: In the presence of a metal salt (e.g., Zn(OAc)₂) and a high-boiling solvent (e.g., quinoline or DMAE), four molecules of a phthalonitrile derivative undergo a template-assisted cyclotetramerization to form the corresponding metallophthalocyanine[6]. This reaction is the cornerstone of phthalocyanine chemistry.

Applications in Drug Development: Phthalocyanine-Based Photosensitizers

A significant application of this compound in the biomedical field is its use as a precursor for the synthesis of phthalocyanine-based photosensitizers for photodynamic therapy (PDT)[7]. PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells[8][9][10].

Mechanism of Photodynamic Therapy

Caption: Simplified mechanism of Type II photodynamic therapy.

Role of this compound in Photosensitizer Design

The hydroxyl groups of this compound provide convenient handles for attaching various substituents to the periphery of the phthalocyanine macrocycle. This allows for the synthesis of photosensitizers with tailored properties:

-

Enhanced Solubility: Attaching hydrophilic groups (e.g., polyethylene glycol chains) to the hydroxyl positions can improve the water solubility of the phthalocyanine, which is crucial for intravenous administration.

-

Targeted Delivery: Conjugating targeting moieties (e.g., antibodies, peptides, or folic acid) to the phthalocyanine can enhance its accumulation in tumor cells, thereby increasing the specificity of the treatment.

-

Modulated Photophysical Properties: The nature of the substituents can influence the absorption wavelength, fluorescence quantum yield, and singlet oxygen generation efficiency of the photosensitizer[11].

Zinc phthalocyanines (ZnPcs) derived from substituted phthalonitriles are particularly promising for PDT due to their high singlet oxygen quantum yields and strong absorption in the therapeutic window (600-800 nm)[11]. Studies have shown that phthalocyanine derivatives can exhibit significant anticancer and antimicrobial photodynamic activity[2][12][13].

Applications in Materials Science: High-Performance Polymers

The bifunctional nature of this compound also makes it an excellent monomer for the synthesis of high-performance polymers, such as poly(ether imide)s[14][15][16]. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of these polymers typically involves the reaction of the dihydroxy monomer with a di-nitro or di-halo aromatic compound via a nucleophilic aromatic substitution reaction. The resulting polymers can be processed into films, coatings, and composites for applications in the aerospace, electronics, and automotive industries where high-temperature performance is critical[16][17]. The properties of these polymers, such as their glass transition temperature and thermal degradation temperature, can be tailored by varying the structure of the co-monomer[18].

Conclusion

This compound is a molecule of significant strategic importance, bridging the gap between fundamental organic synthesis and advanced applications in medicine and materials science. Its unique molecular structure, characterized by the presence of both hydroxyl and nitrile functionalities, provides a versatile platform for the creation of a wide array of functional molecules. The detailed synthetic protocol and characterization data presented in this guide offer a solid foundation for researchers to explore the full potential of this remarkable compound. As the demand for targeted therapeutics and high-performance materials continues to grow, the role of well-designed molecular building blocks like this compound is set to become even more critical.

References

- Sharman, W. M., Allen, C. M., & van Lier, J. E. (1999). Photodynamic therapeutics: basic principles and clinical applications. Drug discovery today, 4(11), 507-517.

- MacDonald, I. J., & Dougherty, T. J. (2001). Basic principles of photodynamic therapy. Journal of Porphyrins and Phthalocyanines, 5(02), 105-129.

- Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279-293.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Özçeşmeci, İ., Çamur, M., & Koca, A. (2014). Synthesis, characterization, and photodynamic therapy activity of novel water-soluble zinc phthalocyanines. Dyes and Pigments, 102, 286-294.

- Ivanov, A. V., Svinareva, P. A., Tomilova, L. G., & Zefirov, N. S. (2001). Synthesis of this compound. Russian Chemical Bulletin, 50(5), 919-920.

-

LookChem. (2022). Synthesis of this compound. Retrieved from [Link]

- Leznoff, C. C., & Lever, A. B. P. (Eds.). (1989).

- Gümrükçü, G., Acar, A., & Dumoulin, F. (2014). The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer. Frontiers in Chemistry, 2, 113.

- Eastmond, G. C., & Paprotny, J. (1996). Synthesis and properties of poly (ether imide) s derived from dihydroxynaphthalenes.

- Augustine, D., Mathew, D., & Nair, C. P. R. (2015). Phthalonitrile resin bearing cyanate ester groups: synthesis and characterization. RSC advances, 5(111), 91254-91261.

- Price, R. (2023). Poly(ether imide)s: Synthesis and Properties.

- El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC advances, 11(54), 34300-34308.

- Dayrit, F. M., & de Dios, A. C. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Youssef, A. M., El-Sayed, Y. S., & El-Dessouky, H. F. (2020). Synthesis and Biological Evaluation of Possible Anticancer Compounds: Zinc (II) Phthalocyanines. Indian Journal of Heterocyclic Chemistry, 30(03), 441-447.

- Mączka, M., Dąbrowa, K., & Cysewski, P. (2021).

-

ResearchGate. (n.d.). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. Retrieved from [Link]

- SAGE Publications Inc. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Polymers and Polymer Composites, 20(9), 845-850.

- MDPI. (2021). Analysis of Mechanical and Thermal Properties of Polymer Materials Derived from Recycled Overprinted Metallized PP Films.

- ACS Publications. (2018). b-Methyl-d-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. Macromolecules, 51(21), 8677-8686.

- Botnar, O. I., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.

- MDPI. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2025(1), M1946.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-